Enhanced Lipophilicity and Organic-Phase Partitioning
The target compound exhibits a computed log P of 2.76, whereas the direct 3‑methyl analog (4‑ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine) displays a log P of 0.63 . This 2.13 log‑unit difference corresponds to a 134‑fold higher theoretical partition coefficient (P) for the target compound, translating into substantially greater solubility in non‑polar organic media and enhanced passive membrane permeation .
| Evidence Dimension | Computed octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 2.76 (computed) |
| Comparator Or Baseline | 4‑Ethyl‑3‑methyl‑1H‑pyrazol‑5‑amine: log P = 0.63 (computed) |
| Quantified Difference | Δlog P = +2.13; P‑ratio ≈ 134 |
| Conditions | Computed log P values as reported on supplier technical datasheets (methodology consistent with internal in silico calculation) |
Why This Matters
When designing a synthetic route that requires extraction into ethyl acetate or dichloromethane, or when the building block must cross a lipophilic membrane in a biological assay, the 134‑fold higher predicted partition coefficient directly dictates whether the compound will remain in the aqueous phase or partition efficiently into the desired phase.
